molecular formula C21H13F3N4O4 B2826315 N-(2-cyano-4-nitrophenyl)-2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide CAS No. 941903-74-8

N-(2-cyano-4-nitrophenyl)-2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2826315
CAS No.: 941903-74-8
M. Wt: 442.354
InChI Key: NUXUIAMRTLNOAQ-UHFFFAOYSA-N
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Description

N-(2-cyano-4-nitrophenyl)-2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule characterized by a 1,2-dihydropyridine-3-carboxamide core. Key structural features include:

  • A 3-(trifluoromethyl)benzyl group at the 1-position of the dihydropyridine ring.
  • A 2-cyano-4-nitrophenyl substituent on the amide nitrogen.

Properties

IUPAC Name

N-(2-cyano-4-nitrophenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13F3N4O4/c22-21(23,24)15-4-1-3-13(9-15)12-27-8-2-5-17(20(27)30)19(29)26-18-7-6-16(28(31)32)10-14(18)11-25/h1-10H,12H2,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUXUIAMRTLNOAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN2C=CC=C(C2=O)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13F3N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-cyano-4-nitrophenyl)-2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C21H13F3N4O4
  • Molecular Weight : 442.3 g/mol
  • CAS Number : 941903-74-8
  • Structure : The compound features a dihydropyridine core with a cyano group and a nitrophenyl moiety, which are critical for its biological interactions .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that play roles in cellular signaling pathways, potentially affecting processes such as apoptosis and cell proliferation.
  • Receptor Modulation : It may interact with various receptors, altering their activity and influencing downstream signaling cascades.
  • Gene Expression Alteration : The compound could modulate gene expression related to inflammation and cancer progression .

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance:

  • Case Study 1 : A related compound demonstrated potent activity against multiple cancer cell lines, showing IC50 values in the low micromolar range .
  • Case Study 2 : Structure-activity relationship studies revealed that modifications to the dihydropyridine scaffold can enhance cytotoxicity against specific tumor types .

Antimicrobial Activity

The compound's potential antimicrobial effects have also been explored:

  • Study Findings : Similar derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 20 to 50 µg/mL .

Structure-Activity Relationship (SAR)

The SAR of this compound suggests that:

  • The presence of the cyano group enhances lipophilicity and facilitates membrane permeability.
  • The nitrophenyl moiety is crucial for interaction with biological targets, contributing to its antitumor and antimicrobial activities.
ModificationEffect on Activity
Addition of trifluoromethyl groupIncreases potency against cancer cells
Variation of substituents on the phenyl ringAlters selectivity for different biological targets

Research Findings

Recent research has focused on synthesizing derivatives of this compound to evaluate their biological activities further. Notable findings include:

  • Antitumor Efficacy : Derivatives exhibited enhanced cytotoxicity in vitro against various cancer cell lines, suggesting a promising avenue for drug development .
  • Antimicrobial Efficacy : Some derivatives showed significant antibacterial activity, indicating potential applications in treating infections caused by resistant strains .

Scientific Research Applications

Pharmacological Properties

This compound exhibits significant biological activity due to its ability to interact with specific molecular targets. Research indicates that it acts as an inhibitor of certain kinases, which are crucial in cell signaling pathways associated with cancer progression and metastasis.

Key Mechanisms of Action

  • PI3K Inhibition : The compound has been shown to inhibit the delta isoform of phosphoinositide 3-kinase (PI3K), which plays a vital role in cell growth and survival .
  • Antitumor Activity : In vitro studies have demonstrated its efficacy against various cancer cell lines, suggesting that it may induce apoptosis and inhibit proliferation .

Applications in Cancer Therapy

Given its pharmacological properties, this compound is being explored for its potential use in cancer therapy.

Case Studies

  • Breast Cancer : A study reported that the compound significantly reduced tumor growth in xenograft models of breast cancer, highlighting its potential as a therapeutic agent .
  • Lung Cancer : Another research effort demonstrated that it could inhibit the migration and invasion of lung cancer cells, indicating a role in preventing metastasis .

Neuroprotective Effects

Recent studies suggest that this compound may also possess neuroprotective properties. It has been observed to modulate neurotransmitter levels and exhibit anti-inflammatory effects, which can be beneficial in treating neurodegenerative diseases.

Research Findings

  • Alzheimer's Disease : Preliminary studies indicate that the compound may help reduce amyloid-beta plaque formation, a hallmark of Alzheimer's disease .
  • Parkinson's Disease : It has shown promise in protecting dopaminergic neurons from oxidative stress, suggesting a potential application in Parkinson's disease management .

Summary of Findings

The applications of 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-(methylthio)phenyl)piperidine-4-carboxamide span across oncology and neurology, with ongoing research aimed at elucidating its full therapeutic potential.

Data Table: Summary of Key Studies

Study FocusDisease TypeKey FindingsReference
Tumor GrowthBreast CancerReduced tumor growth in xenograft models
Cell MigrationLung CancerInhibited migration and invasion of cancer cells
NeuroprotectionAlzheimer'sReduced amyloid-beta plaque formation
NeuroprotectionParkinson'sProtected dopaminergic neurons from oxidative stress

Comparison with Similar Compounds

Structural Comparisons

The following compounds share the 2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide core but differ in the substituent on the amide nitrogen:

Compound Name Amide Nitrogen Substituent Key Structural Differences
Target Compound 2-cyano-4-nitrophenyl Electron-withdrawing -CN and -NO₂ groups
N-(2,4-Dimethoxyphenyl)-2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide 2,4-dimethoxyphenyl Electron-donating -OCH₃ groups
N-(4-Methoxyphenyl)-2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide 4-methoxyphenyl Single electron-donating -OCH₃ group
N-{[5-(methanesulfonyl)pyridin-2-yl]methyl}-6-methyl-5-(1-methyl-1H-pyrazol-5-yl)-... 5-(methanesulfonyl)pyridin-2-yl Bulky sulfonyl and heterocyclic substituents

Key Observations :

  • The compound in incorporates a pyrazole ring and sulfonyl group, suggesting divergent biological targeting (e.g., elastase inhibition).
Physicochemical Properties
Compound Molecular Formula Molecular Weight (g/mol) Calculated logP* Water Solubility*
Target Compound C₂₂H₁₄F₃N₃O₄ ~457.36 ~2.1 Low
N-(2,4-Dimethoxyphenyl) analog C₂₃H₂₀F₃N₂O₄ 469.41 ~2.8 Moderate
N-(4-Methoxyphenyl) analog C₂₁H₁₇F₃N₂O₃ 402.37 ~3.0 Low

*Estimated using fragment-based methods (e.g., XLogP3).

  • The target compound’s -CN and -NO₂ groups reduce logP (increased hydrophilicity) compared to methoxy analogs but may still limit aqueous solubility due to planar aromaticity.

Q & A

Q. What are the key synthetic steps and characterization methods for this compound?

The synthesis involves multi-step reactions:

  • Intermediate formation : Reacting substituted anilines (e.g., 3-fluoroaniline) with halogenated benzyl derivatives (e.g., 3-nitrobenzyl bromide) under reflux conditions .
  • Cyclization : Using Lewis acid catalysts (e.g., AlCl₃) in polar aprotic solvents like DMSO to form the dihydropyridine core .
  • Final functionalization : Introducing the cyano and nitro groups via nucleophilic substitution or oxidation . Characterization :
  • Monitor reactions with TLC and confirm purity via HPLC .
  • Structural confirmation using 1^1H/13^13C NMR (peaks for aromatic protons at δ 7.2–8.5 ppm, carbonyl at δ 165–170 ppm) and high-resolution mass spectrometry (e.g., [M+H]⁺ calculated for C₂₁H₁₄F₃N₃O₃: 430.1012) .

Q. How is the molecular structure confirmed experimentally?

  • X-ray crystallography resolves bond lengths (e.g., C=O at 1.22 Å) and dihedral angles (e.g., 8.38° between aromatic rings), confirming planarity and tautomeric forms (keto-amine vs. hydroxy-pyridine) .
  • NMR spectroscopy identifies tautomerism: absence of broad OH peaks in 1^1H NMR supports the keto-amine form .

Q. What functional groups influence reactivity and bioactivity?

  • Nitro group (NO₂) : Enhances electron-withdrawing effects, stabilizing intermediates in nucleophilic aromatic substitution .
  • Trifluoromethyl (CF₃) : Increases lipophilicity (logP ~2.8) and metabolic stability .
  • Cyano (CN) : Participates in hydrogen bonding with biological targets (e.g., enzyme active sites) .

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing side reactions?

  • Solvent selection : Use ethanol for solubility of intermediates (yield increase from 45% to 68%) or DMSO for high-temperature cyclization .
  • Catalyst optimization : Lewis acids (e.g., ZnCl₂) improve regioselectivity in benzylation steps .
  • Stepwise monitoring : Employ in-situ IR to track carbonyl formation (peak at 1680 cm⁻¹) and adjust reaction time .

Q. How to resolve contradictions in spectral data (e.g., unexpected tautomerism)?

  • Comparative analysis : Cross-validate NMR (keto-amine form) with X-ray data (planar conformation) .
  • Computational modeling : Use DFT calculations (B3LYP/6-31G*) to predict dominant tautomers under specific conditions (e.g., pH 7.4 vs. acidic media) .

Q. What strategies link structural modifications to biological activity?

  • SAR studies : Modify substituents and test in enzyme assays (e.g., replace CF₃ with CH₃ to assess hydrophobic interactions).
  • Example: CF₃ → CH₃ reduces IC₅₀ against kinase X from 12 nM to 480 nM .
    • Docking simulations : Map the cyano group’s interaction with ATP-binding pockets (e.g., in kinases) using AutoDock Vina .

Q. How does crystallographic data inform stability and storage protocols?

  • Hydrogen-bond networks : Intra- and intermolecular N–H···O bonds (2.89 Å) in crystals enhance thermal stability (decomposition >200°C) .
  • Storage recommendations : Store at -20°C in amber vials with desiccants to prevent hydrolysis of the amide bond .

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